molecular formula C15H19ClN2O2 B2756383 2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide CAS No. 2094456-51-4

2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide

Cat. No. B2756383
CAS RN: 2094456-51-4
M. Wt: 294.78
InChI Key: IWUINHLSOMZQLB-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide” is a complex organic compound. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane scaffold can be achieved via an asymmetric approach using a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide” is complex. It includes a bicyclo[2.2.1]heptane scaffold, which is a common structure in many bioactive natural products and drug candidates . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide” include a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide” are complex. The compound has a molecular weight of 130.615 . Its IUPAC Standard InChI is InChI=1S/C7H11Cl/c8-7-4-5-1-2-6 (7)3-5/h5-7H,1-4H2 .

Mechanism of Action

The mechanism of action for the synthesis of “2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide” involves a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . Future research may focus on developing more efficient and versatile methods for synthesizing compounds with a bicyclo[2.2.1]heptane scaffold .

properties

IUPAC Name

2-chloro-N-[2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-13-8-11(3-5-17-13)14(19)18-6-4-15(20)9-10-1-2-12(15)7-10/h3,5,8,10,12,20H,1-2,4,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUINHLSOMZQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CCNC(=O)C3=CC(=NC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide

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